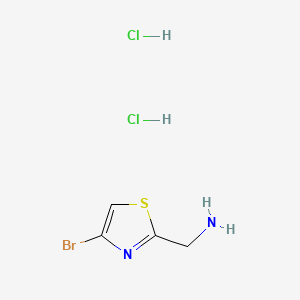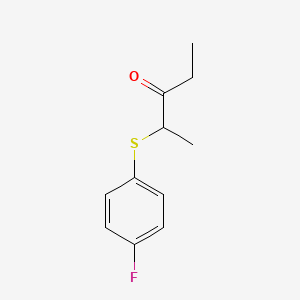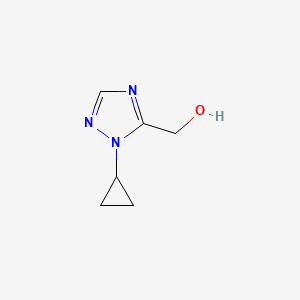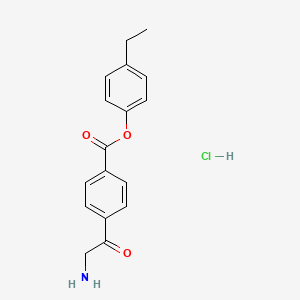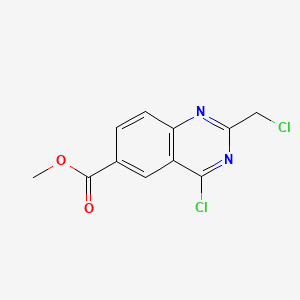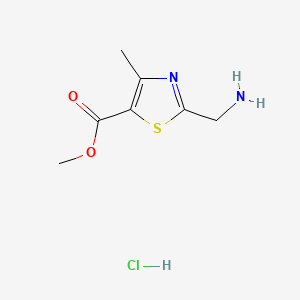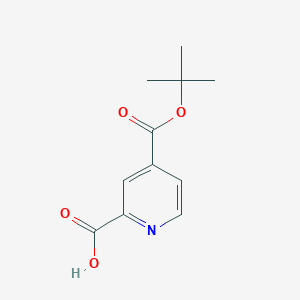
4-(Tert-butoxycarbonyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tert-butoxycarbonyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the picolinic acid. This compound is commonly used in organic synthesis, particularly in the development of protein degraders and chemical conjugates due to its ability to act as a rigid linker .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxycarbonyl)picolinic acid typically involves the protection of the amino group of picolinic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tert-butoxycarbonyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction: The picolinic acid moiety can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form bioconjugates and protein degraders.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.
Hydrochloric Acid (HCl): Another reagent for Boc deprotection.
Di-tert-butyl Dicarbonate (Boc2O): Used for the protection of the amino group.
Major Products Formed
The major products formed from the reactions of this compound include deprotected picolinic acid derivatives and various bioconjugates used in targeted protein degradation .
Wissenschaftliche Forschungsanwendungen
4-(Tert-butoxycarbonyl)picolinic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(tert-butoxycarbonyl)picolinic acid primarily involves its role as a linker in protein degraders. The Boc group provides stability and protection to the amino group, allowing for selective reactions and conjugation with other molecules. The picolinic acid moiety can interact with metal ions and other molecular targets, facilitating the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-butoxycarbonylamino)picolinic acid: Similar in structure but with an amino group instead of a carboxylic acid.
2-(tert-butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)picolinic acid: Another Boc-protected picolinic acid derivative used in similar applications.
Uniqueness
4-(Tert-butoxycarbonyl)picolinic acid is unique due to its rigid structure and ability to act as a linker in the development of protein degraders. Its stability and selective reactivity make it a valuable compound in various scientific research and industrial applications .
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)7-4-5-12-8(6-7)9(13)14/h4-6H,1-3H3,(H,13,14) |
InChI-Schlüssel |
HKPOFGQMQJNESX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


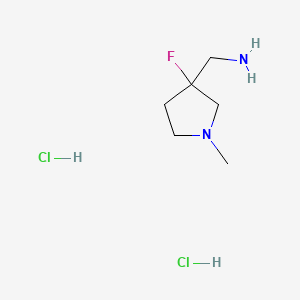
![5-[(3-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496064.png)
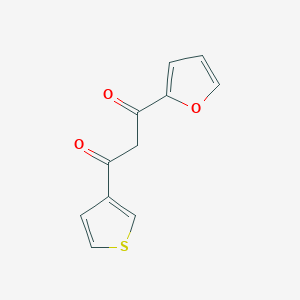
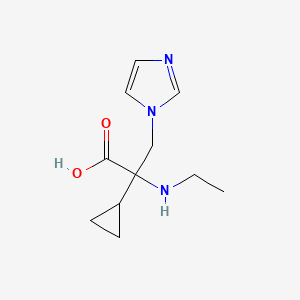
![4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine](/img/structure/B13496080.png)
